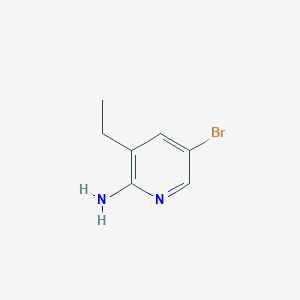
5-Bromo-3-ethylpyridin-2-amine
Cat. No. B1376217
Key on ui cas rn:
1037253-14-7
M. Wt: 201.06 g/mol
InChI Key: JYVIQBPXESSJDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08865732B2
Procedure details


Following a literature procedure (Journal of Molecular Catalysis A: Chemical 2007, 267, 30) tert-butyl 3-ethylpyridin-2-ylcarbamate (820 mg, 3.68 mmol) was treated with 4.0 M HCl in dioxane (4 mL, 4 mmol) and the reaction was maintained at rt for 2 h. Water (2 mL) was added and K2CO3 was added until pH>10. The resulting suspension was filtered and the isolated solid was washed with EtOAc (2 mL). The organic filtrates were concentrated and the resulting residue was dissolved in acetonitrile (4 mL). A portion (2 mL) was treated with NH4OAc (100 mg), followed by NBS (280 mg, 1.57 mmol). The reaction was maintained at rt for 15 min. The reaction was then partitioned between EtOAc and water and the resulting layers separated. The aqueous portion was extract with EtOAc (2×5 mL) and the combined organic layers were concentrated. The resulting residue was purified by reverse phase HPLC. The collected fractions were basified to pH>10 by the addition of saturated aqueous Na2CO3 solution. Extraction with EtOAc (2×20 mL) followed by concentration provided 240 mg of 5-bromo-3-ethylpyridin-2-amine: 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=2.4 Hz, 1H); 7.39 (d, J=2.4 Hz, 1H); 4.41 (br s, 2H); 2.42 (q, J=7.2 Hz, 2H); 1.26 (t, J=7.2 Hz, 3H).






Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:4]([NH:9]C(=O)OC(C)(C)C)=[N:5][CH:6]=[CH:7][CH:8]=1)[CH3:2].Cl.O1CCOCC1.C([O-])([O-])=O.[K+].[K+].C1C(=O)N([Br:37])C(=O)C1>O>[Br:37][C:7]1[CH:8]=[C:3]([CH2:1][CH3:2])[C:4]([NH2:9])=[N:5][CH:6]=1 |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
820 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C(=NC=CC1)NC(OC(C)(C)C)=O
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
280 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Five
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the isolated solid was washed with EtOAc (2 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The organic filtrates were concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the resulting residue was dissolved in acetonitrile (4 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A portion (2 mL) was treated with NH4OAc (100 mg)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was maintained at rt for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then partitioned between EtOAc and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting layers separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous portion was extract with EtOAc (2×5 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organic layers were concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by reverse phase HPLC
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The collected fractions were basified to pH>10 by the addition of saturated aqueous Na2CO3 solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Extraction with EtOAc (2×20 mL)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
followed by concentration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C(=NC1)N)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 240 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 76% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
